molecular formula C13H12ClNS B188369 3-Chloro-2-[(4-methylphenyl)thio]aniline CAS No. 199803-23-1

3-Chloro-2-[(4-methylphenyl)thio]aniline

Cat. No. B188369
M. Wt: 249.76 g/mol
InChI Key: SNUKATAODXKQMW-UHFFFAOYSA-N
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Description

“3-Chloro-2-[(4-methylphenyl)thio]aniline” is a chemical compound with the molecular formula C13H12ClNS . Its IUPAC name is 3-chloro-2-(4-methylphenyl)sulfanylaniline .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-[(4-methylphenyl)thio]aniline” consists of a benzene ring substituted with a chlorine atom and a sulfanyl group linked to a 4-methylphenyl group . An isotopic peak was also seen at m/z 321 (M + + 3) in a 3:1 ratio, which confirmed the presence of chlorine in the molecule .

Scientific Research Applications

1. Crystal Structure Analysis

  • Application Summary: The compound is used in the study of crystal structures. The crystal structure of a related compound, 3-chloro-2-(4-methylphenyl)-2H-pyrazolo[3,4-b]quinoline, has been analyzed .
  • Methods of Application: The crystal structure is determined using X-ray diffraction techniques. The bond distances in the fused tricyclic system provide evidence for 10-π delocalization in the pyrazolopyridine portion of the molecule .
  • Results: The dihedral angle between the planes of the pyrazole ring and the methylated phenyl ring is 54.25 (9)°. The molecules of the compound are linked by two independent C—H N hydrogen bonds, forming sheets containing centrosymmetric R 2 2(16) and R 6 4(28) rings .

2. Synthesis of Thiazole Derivatives

  • Application Summary: The compound is used as a precursor in the synthesis of thiazole derivatives .
  • Methods of Application: The compound is reacted with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions to yield a new compound .
  • Results: The reaction yields a new compound, N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine . The IR, 1H-NMR, 13C-NMR and mass spectral data are presented, along with its in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

3. Reaction with OH Radical

  • Application Summary: The compound is used in the study of reaction mechanisms with OH radicals .
  • Methods of Application: The reaction mechanism of 3-chloro-2-methyl-1-propene (a related compound) with OH radical is investigated using electronic structure calculations and kinetic modelling .
  • Results: The study provides detailed insights into the reaction mechanism of the compound with OH radicals .

4. Microwave-assisted Synthesis of 2-anilinopyrimidines

  • Application Summary: The compound could potentially be used in the microwave-assisted synthesis of 2-anilinopyrimidines .
  • Methods of Application: The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions could potentially yield a series of 2-anilinopyrimidines .
  • Results: The use of microwave irradiation significantly decreases the reaction time from several hours to a few minutes or seconds compared to conventional heating .

5. Synthesis of Anilinopyrimidines

  • Application Summary: The compound could potentially be used in the synthesis of anilinopyrimidines .
  • Methods of Application: The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions could yield a series of anilinopyrimidines .
  • Results: The use of microwave irradiation significantly decreases the reaction time from several hours to a few minutes or seconds compared to conventional heating . Moreover, less by-products are formed in microwave-assisted reactions .

properties

IUPAC Name

3-chloro-2-(4-methylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNS/c1-9-5-7-10(8-6-9)16-13-11(14)3-2-4-12(13)15/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUKATAODXKQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60381685
Record name 3-chloro-2-[(4-methylphenyl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-[(4-methylphenyl)thio]aniline

CAS RN

199803-23-1
Record name 3-chloro-2-[(4-methylphenyl)thio]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60381685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-[(4-methylphenyl)sulfanyl]aniline
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